1-propyl-3-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)urea

JNK3 inhibition Kinase assay SAR

JNK3 drug discovery programs require reliable negative controls to isolate sidechain contributions to potency and selectivity. This N-propyl urea thiophenyl-pyrazolourea (CAS 2034366-95-3) addresses that gap: • Serves as selectivity-floor calibrator-predicted JNK1/JNK3 ratio ≤10-20 vs. 72-fold for lead compound 6 • Functions as low-stability benchmark with inferred HLM t1/2 <30-50 min vs. 66 min for optimized lead 17 • Retains core scaffold validated by JNK3 co-crystal structures at 1.84 Å resolution (PDB 7KSJ) Ideal negative control for c-Jun phosphorylation assays in SHSY5Y neuronal cells and 374-kinase profiling panels. Custom synthesis available; inquire for bulk quantities.

Molecular Formula C13H18N4OS
Molecular Weight 278.37
CAS No. 2034366-95-3
Cat. No. B2461770
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-propyl-3-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)urea
CAS2034366-95-3
Molecular FormulaC13H18N4OS
Molecular Weight278.37
Structural Identifiers
SMILESCCCNC(=O)NCCN1C=CC(=N1)C2=CSC=C2
InChIInChI=1S/C13H18N4OS/c1-2-5-14-13(18)15-6-8-17-7-3-12(16-17)11-4-9-19-10-11/h3-4,7,9-10H,2,5-6,8H2,1H3,(H2,14,15,18)
InChIKeyFNUJISGGAZBRHM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

JNK3-Targeted Thiophene-Pyrazolourea Scaffold Overview


1-Propyl-3-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)urea (CAS 2034366-95-3) is a small-molecule urea derivative (MW 278.38 g/mol, clogP ~1.5) built upon a thiophenyl-pyrazolourea scaffold that has been validated as a core framework for developing potent, isoform-selective c-Jun N-terminal kinase 3 (JNK3) inhibitors [1]. The compound features a 3,5-disubstituted thiophene linked to a pyrazole, an ethylene spacer, and a terminal N-propyl urea—a minimal amide-sidechain variant relative to extensively optimized clinical leads in the same chemotype [2]. Its primary relevance lies in structure–activity relationship (SAR) studies targeting neurodegenerative indications where JNK3 isoform selectivity, central nervous system (CNS) penetration, and metabolic stability are critical differentiators [1].

1 JNK3 scaffold probe for sidechain-dependent SAR studies
2 Negative-control tool for amide-specific target engagement assays
3 Selectivity-floor calibrator for kinase isoform profiling

Impact of Generic Substitution on Experimental Reproducibility


The thiophene-pyrazolourea chemotype exhibits steep SAR, where minor changes to the terminal urea substituent drive orders-of-magnitude shifts in JNK3 inhibitory potency, isoform selectivity against JNK1/JNK2, and human liver microsomal stability [1]. For instance, the evolution from the early 3,5-disubstituted thiophene lead (compound 6; JNK3 IC50 = 50 nM) to the optimized amide-capped leads (compound 16, IC50 = 8 nM; compound 17, IC50 = 35 nM) demonstrates that the N-alkyl urea sidechain—exactly the region where 1-propyl-3-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)urea differs—is a primary determinant of target engagement and selectivity [1]. Procuring a close analog without verifying sidechain-specific performance risks introducing an inhibitor with unrecognized potency deficits, altered kinase-selectivity profiles, or poor metabolic stability, undermining head-to-head comparisons in JNK3-mediated neurodegeneration or inflammation assays [1].

Sidechain Potency Gap
N-propyl urea may yield significantly weaker JNK3 inhibition than constrained amide leads, altering target engagement windows.
Isoform Selectivity Shift
Reduced conformational constraint likely lowers JNK3-over-JNK1/2 selectivity, introducing off-target kinase activity.
Metabolic Stability Deficit
Flexible alkyl urea sidechain may shorten human liver microsome half-life, limiting in vivo pharmacokinetic applications.

Quantitative Differentiation Evidence Against Optimized JNK3 Inhibitors


JNK3 Enzymatic Potency and Suboptimal N-Propyl Urea Affinity

In the thiophene-pyrazolourea series, the nature of the terminal amide/urea substituent directly controls JNK3 inhibitory potency. The early 3,5-disubstituted thiophene lead (compound 6) bearing an azetidine amide achieved a JNK3 IC50 of 50 nM [1]. Systematic optimization of this region yielded compound 16 (tetrahydrofuran amide, IC50 = 8 nM) and compound 17 (oxetane amide, IC50 = 35 nM) [1]. Simple alkyl amides (e.g., compounds 7 and 8) reduced JNK3 inhibition compared to heterocyclic amide 6 [1]. The 1-propyl urea sidechain of the target compound, being an even simpler alkyl urea lacking the constrained heterocyclic amide, is expected by class-level SAR inference to produce JNK3 IC50 values significantly higher (weaker) than 50 nM, consistent with the trend that non-constrained alkyl substituents diminish potency [1].

JNK3 Potency (Predicted)
Class-level
N-propyl urea (this compound)
Predicted IC50 >50–200 nM
Optimized amide leads
IC50 8–50 nM
Supports sidechain-dependent potency review
Class-level SAR inference; direct measurement not reported
JNK3 inhibition Kinase assay SAR

JNK Isoform Selectivity Loss with Alkyl Urea Sidechains

Isoform selectivity against JNK1 and JNK2 is a defining requirement for JNK3-targeted therapeutics to avoid peripheral toxicity. The 3,5-disubstituted thiophene lead compound 6 achieved 72-fold selectivity for JNK3 over JNK1 (JNK1 IC50 = 3.6 μM vs JNK3 IC50 = 50 nM) [1]. Selectivity was further enhanced in later leads: compound 16 demonstrated > 250-fold selectivity against JNK2, and compound 17 showed ~40-fold selectivity against JNK2 [1]. SAR indicates that the amide region strongly modulates selectivity; simple alkyl amides (compounds 7, 8) reduced both potency and selectivity relative to heterocyclic amides [1]. The N-propyl urea sidechain lacks the conformational constraint and steric bulk of the optimized oxetane or tetrahydrofuran amides, which are critical for occupying the hydrophobic pocket-II of JNK3 and achieving high selectivity. Therefore, the target compound is inferred to exhibit substantially lower JNK3-over-JNK1 and JNK3-over-JNK2 selectivity ratios than leads 16 and 17.

JNK Isoform Selectivity
Class-level
N-propyl urea (this compound)
Predicted ≤10–20-fold (JNK1/JNK3)
Optimized amide leads
>72–250-fold selectivity
Reduced isoform selectivity may confound JNK3-specific readouts
SAR indicates sidechain constraint drives selectivity gain
Kinase selectivity Isoform selectivity JNK1 JNK2

Human Liver Microsome Stability of the N-Alkyl Urea Variant

In vitro metabolic stability in human liver microsomes (HLM) is a critical filter for selecting JNK3 inhibitors with potential for in vivo pharmacokinetic studies. Among the thiophene-pyrazolourea series, compounds with nitrogen-containing heterocyclic amides (e.g., compound 14, t1/2 = 92 min) showed better HLM stability than oxygen-containing heterocyclic amides (compound 16, t1/2 = 33 min; compound 17, t1/2 = 66 min) [1]. Notably, compound 24—a more flexible analogue with an inserted methylene spacer—suffered a dramatic drop in HLM stability (t1/2 = 8 min) [1]. The N-propyl urea sidechain of the target compound introduces a flexible, unconstrained alkyl tail without the stabilizing heterocyclic ring present in leads 16 and 17. Based on the SAR trend linking sidechain flexibility to reduced microsomal stability, the target compound is predicted to exhibit an HLM t1/2 significantly shorter than 66 min, and potentially in the range of compound 24 (8 min) or worse.

HLM Stability
Class-level
Predicted <30–50min
Supports metabolic stability benchmarking
Flexible alkyl sidechain SAR; comparator leads show t1/2 up to 92 min
Microsomal stability DMPK Metabolic stability

CNS Penetration Evidence for Optimized Amide Leads

For neurodegenerative disease applications, brain penetration is a non-negotiable requirement. In the thiophene-pyrazolourea series, compound 17 was explicitly characterized as orally bioavailable and brain penetrant based on in vivo pharmacokinetic studies [1]. The 3D cocrystal structures of compounds 17 and 27 bound to human JNK3 (PDB 7KSK, 7KSI; resolution 1.84 Å) revealed occupancy of both hydrophobic pocket-I and hydrophobic pocket-II in the ATP-binding site, with the amide sidechain making critical contacts that stabilize the inhibitor conformation [1]. The N-propyl urea sidechain lacks both the conformational rigidity and the hydrogen-bonding/steric features of the optimized amides that enable brain penetration. No in vivo brain-to-plasma ratio data exist for the target compound. Procurement for CNS-targeted studies carries the risk of poor or absent brain exposure.

Brain Penetration
Data to verify
No published brain exposure data
CNS-targeted study utility uncertain
Optimized amide leads demonstrate brain penetration; in vivo PK advised
Brain penetration CNS exposure Blood-brain barrier

Defined Research Scenarios Based on Quantitative Differentiation


Negative Control for JNK3 Scaffold Engagement Studies

The compound's suboptimal N-propyl urea sidechain—relative to potent amide leads 16 (IC50 = 8 nM) and 17 (IC50 = 35 nM)—makes it an appropriate negative control for experiments designed to confirm that JNK3-mediated pharmacological effects are sidechain-dependent [1]. In cell-based JNK3 target-engagement assays (e.g., c-Jun phosphorylation inhibition in SHSY5Y neuronal cells), inclusion of this compound alongside compound 17 can delineate the contribution of the amide moiety to cellular potency and selectivity [1].

Baseline Calibrator for JNK Selectivity Profiling Panels

Because the N-propyl urea sidechain likely compromises isoform selectivity (predicted JNK1/JNK3 ratio ≤ 10–20 vs. 72-fold for lead 6), this compound can serve as a selectivity-floor calibrator in kinase profiling panels of 374 wild-type kinases, similar to those reported for compound 17 [1]. Comparative analysis against compound 17—which showed significant inhibition only of JNK3 in such a panel [1]—can help establish the selectivity threshold that optimized amide sidechains provide.

Metabolic Stability Benchmarking in Microsome Assays

Given the predicted poor HLM stability of the flexible N-propyl urea (inferred t1/2 < 30–50 min vs. 66 min for compound 17), this compound can be used as a low-stability benchmark when evaluating next-generation JNK3 inhibitors for metabolic robustness [1]. Head-to-head incubation in human and mouse liver microsomes, with LC-MS/MS quantitation, allows determination of whether structural modifications yield meaningful improvements over the N-alkyl urea baseline.

Starting Point for Structure-Guided Optimization

The minimal N-propyl urea sidechain retains the core thiophene-pyrazole scaffold that engages the JNK3 ATP pocket (cocrystal structures of compounds 17 and 27 confirmed binding to both hydrophobic pocket-I and pocket-II at 1.84 Å resolution [1]). This compound can therefore serve as a fragment-like starting point for structure-guided optimization of the urea/amide region, where iterative synthesis guided by JNK3 cocrystallography can progressively improve potency, selectivity, and metabolic stability [1].

Application
Selection Property
Validation Focus
Negative control for JNK3 scaffold engagement studies
N-propyl urea (minimal amide sidechain)
Target engagement and c-Jun phosphorylation assays
Selectivity-floor calibrator for kinase profiling
Low predicted JNK1/JNK3 selectivity ratio
Kinase panel specificity and off-target screening
Metabolic stability benchmarking
Predicted short microsomal half-life
Human and mouse liver microsome incubation assays
Starting point for structure-guided optimization
Core thiophene-pyrazole scaffold
JNK3 cocrystallography and iterative SAR
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